
Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2
描述
This peptide is a sequence of amino acids. Each three-letter term represents an amino acid: Arg (Arginine), Pro (Proline), Lys (Lysine), Gln (Glutamine), Phe (Phenylalanine), Tyr (Tyrosine), Gly (Glycine), Leu (Leucine), and Met (Methionine). The “NH2” at the end indicates that the peptide is a primary amide .
Synthesis Analysis
The synthesis of such peptides typically involves solid-phase peptide synthesis (SPPS), a method in which the peptide chain is assembled on a solid support. The process starts from the C-terminus and proceeds towards the N-terminus, with each amino acid being added in turn. After the synthesis, the peptide is cleaved from the support .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. The peptide “Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2” has a molecular weight of 1393.66 .Chemical Reactions Analysis
Peptides can undergo various chemical reactions, including hydrolysis, condensation, and side-chain reactions. The specific reactions that this peptide undergoes would depend on the conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide are influenced by its amino acid sequence. These properties can include solubility, stability, and reactivity. The peptide “Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2” has a molecular weight of 1393.66 .科学研究应用
Neurotransmission
8-Tyr-substance P is an 11 amino acid neuropeptide that plays a crucial role in neurotransmission . It acts via the neurokinin-1 receptor (NK1-receptor, NK1R), facilitating the transmission of nerve impulses across synapses .
Neuromodulation
In addition to its role in neurotransmission, 8-Tyr-substance P also functions as a neuromodulator . This means it can alter the way nerve cells respond to neurotransmitters, thereby modulating neural circuits and influencing behavior .
Biological Analogue of Substance P
8-Tyr-substance P is used as a biologically active analogue of Substance P . This means it can mimic the biological effects of Substance P, making it useful in research studies investigating the role and function of Substance P .
Radioligand Tracer
8-Tyr-substance P is often used as a radioligand tracer in studies of Substance P binding and distribution . By attaching a radioactive label to 8-Tyr-substance P, researchers can track its distribution and binding in biological tissues, providing valuable insights into the role and function of Substance P .
作用机制
Target of Action
8-Tyr-substance P, also known as “Substance P, tyr(8)-” or “Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2”, primarily targets the neurokinin-1 receptor (NK1R) . NK1R is a G-protein coupled receptor found in the central and peripheral nervous systems . It plays a crucial role in neurotransmission and neuromodulation .
Mode of Action
8-Tyr-substance P acts as a biologically active analogue of Substance P . It binds to the NK1R, leading to the activation of the receptor . This interaction triggers a cascade of intracellular events, resulting in various physiological responses .
Biochemical Pathways
The binding of 8-Tyr-substance P to NK1R affects several biochemical pathways. The exact pathways and their downstream effects are complex and depend on the specific cellular context . It’s known that the activation of nk1r can lead to the release of intracellular calcium, influencing various cellular functions .
Pharmacokinetics
Like other peptides, it is expected to be subject to proteolytic degradation, which can influence its bioavailability
Result of Action
The activation of NK1R by 8-Tyr-substance P can lead to a variety of molecular and cellular effects. These include the stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and the regulation of immune and inflammatory responses .
Action Environment
The action, efficacy, and stability of 8-Tyr-substance P can be influenced by various environmental factors. These include the presence of other signaling molecules, the specific cellular and tissue context, and potentially the physiological and pathological state of the organism . .
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98N18O14S/c1-36(2)32-45(57(90)74-41(53(68)86)26-31-96-3)73-52(85)35-72-54(87)46(34-38-18-20-39(82)21-19-38)78-58(91)47(33-37-12-5-4-6-13-37)79-56(89)42(22-24-50(66)83)75-55(88)43(23-25-51(67)84)76-59(92)49-17-11-30-81(49)62(95)44(15-7-8-27-64)77-60(93)48-16-10-29-80(48)61(94)40(65)14-9-28-71-63(69)70/h4-6,12-13,18-21,36,40-49,82H,7-11,14-17,22-35,64-65H2,1-3H3,(H2,66,83)(H2,67,84)(H2,68,86)(H,72,87)(H,73,85)(H,74,90)(H,75,88)(H,76,92)(H,77,93)(H,78,91)(H,79,89)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKLWPIJUANGPO-CUZNLEPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98N18O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 | |
CAS RN |
55614-10-3 | |
| Record name | Substance P, tyr(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055614103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | azanium 2,4-dihydroxybenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the substitution of tyrosine for phenylalanine at position 8 ([Tyr8]-substance P) impact the biological activity compared to native substance P?
A: The research paper "" [] demonstrates that [Tyr8]-substance P exhibits similar biological activities compared to synthetic substance P, albeit with some differences. While both peptides stimulate the contraction of the isolated guinea pig ileum and decrease systemic blood pressure in dogs, [Tyr8]-substance P requires twice the dosage to achieve the same effect. Furthermore, the analog induces a more gradual increase in muscle tone in the isolated gut compared to the sharper response elicited by native substance P. This suggests that the phenylalanine to tyrosine substitution at position 8 might subtly influence the interaction with the substance P receptor, leading to altered signal transduction kinetics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



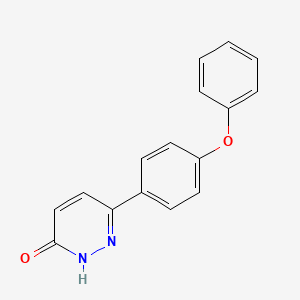

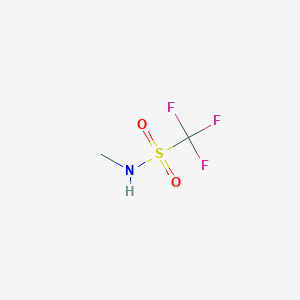

![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)

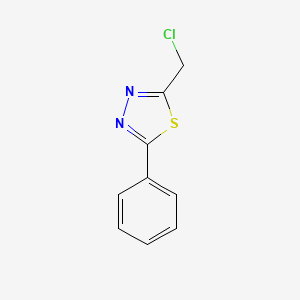
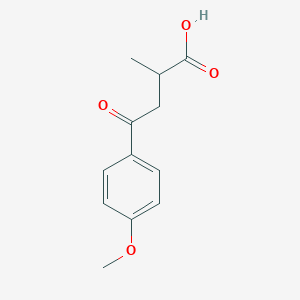


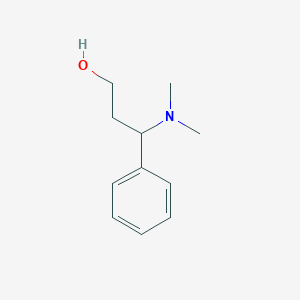
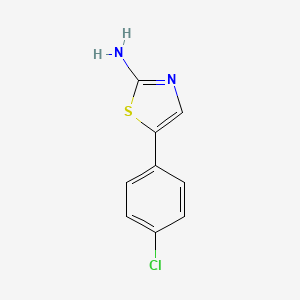

![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)